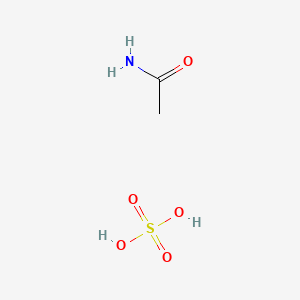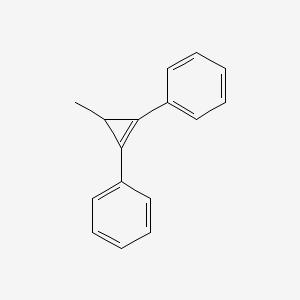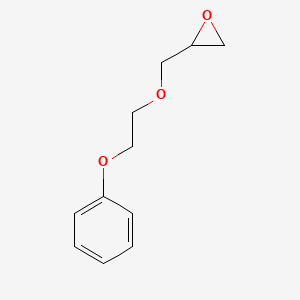
N-Amidinododecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Amidinododecanamide is a chemical compound with the molecular formula C13H28N2O It is an amide derivative, characterized by the presence of an amidine group attached to a dodecanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Amidinododecanamide can be synthesized through several methods. One common approach involves the reaction of dodecanoic acid with an amidine precursor under specific conditions. The reaction typically requires a dehydrating agent to facilitate the formation of the amide bond. Another method involves the direct amidination of dodecanamide using an amidine reagent in the presence of a catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: N-Amidinododecanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: this compound can participate in substitution reactions, where the amidine group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives
Scientific Research Applications
N-Amidinododecanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Amidinododecanamide involves its interaction with specific molecular targets. The amidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. This compound may inhibit certain enzymes or disrupt cellular processes by binding to key proteins or nucleic acids .
Comparison with Similar Compounds
N-Amidinododecanamide vs. N-Phenylbenzamidine: Both compounds contain an amidine group, but N-Phenylbenzamidine has a phenyl group instead of a dodecanamide backbone.
This compound vs. Benzamidine Hydrochloride: Benzamidine Hydrochloride is a simpler amidine compound with a benzene ring, whereas this compound has a longer aliphatic chain.
Uniqueness: this compound is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties. This structural feature allows it to interact differently with biological membranes and other molecules compared to shorter-chain amidines .
Properties
CAS No. |
5634-27-5 |
|---|---|
Molecular Formula |
C13H27N3O |
Molecular Weight |
241.37 g/mol |
IUPAC Name |
N-(diaminomethylidene)dodecanamide |
InChI |
InChI=1S/C13H27N3O/c1-2-3-4-5-6-7-8-9-10-11-12(17)16-13(14)15/h2-11H2,1H3,(H4,14,15,16,17) |
InChI Key |
UAKWHKVDJCKNEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


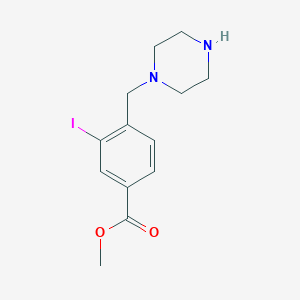
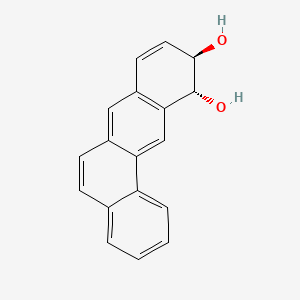

![2-[(2-Phenylquinolin-4-yl)methyl]guanidine;hydrochloride](/img/structure/B15344804.png)
![1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B15344816.png)
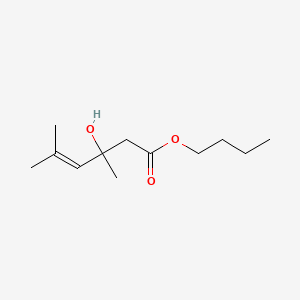
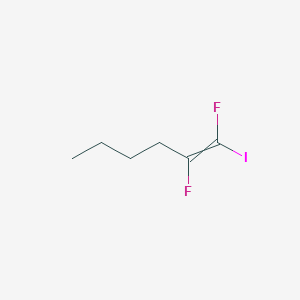
![2-Naphthalenol, 1,1'-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis-](/img/structure/B15344824.png)
